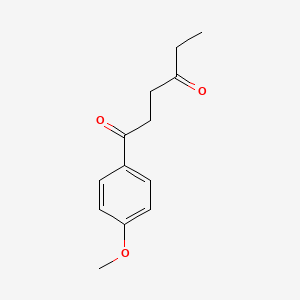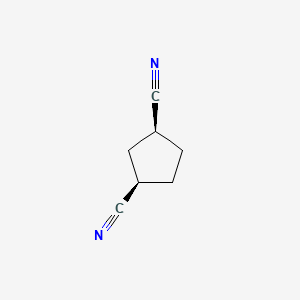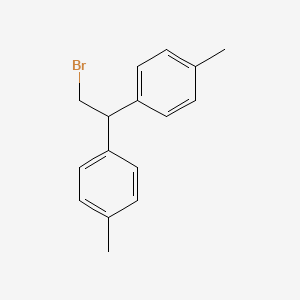![molecular formula C11H12ClN3O B14521826 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one CAS No. 62499-17-6](/img/structure/B14521826.png)
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a piperidin-2-one ring
Preparation Methods
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one typically involves a diazo-coupling reaction. This process starts with the formation of a diazonium salt from 4-chloroaniline, which is then coupled with piperidin-2-one under acidic conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the coupling process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium chlorite, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of the diazenyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparison with Similar Compounds
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one can be compared with other similar azo compounds, such as:
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: This compound also contains a diazenyl group but is attached to a naphthol ring, which may result in different chemical and biological properties.
4-(4-Nitrophenylazo)-1-naphthol: Another azo compound with a nitrophenyl group, known for its use in dye production and potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the diazenyl group and the piperidin-2-one ring, making it a versatile compound for various applications.
Properties
CAS No. |
62499-17-6 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]piperidin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c12-9-4-6-10(7-5-9)13-14-15-8-2-1-3-11(15)16/h4-7H,1-3,8H2 |
InChI Key |
PVKQEGWLQBRNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate](/img/structure/B14521745.png)



![1-[(6-Aminohexyl)amino]tetradecan-2-OL](/img/structure/B14521772.png)




![Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate](/img/structure/B14521814.png)
![2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14521824.png)

![6,8,9,10-Tetrahydro-7H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B14521847.png)

